![molecular formula C16H12O4 B2768795 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one CAS No. 924778-80-3](/img/structure/B2768795.png)
2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its valuable biological and pharmaceutical properties, making it a subject of interest for many researchers in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the Pechmann reaction, where 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate are reacted in the presence of sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of green solvents and catalysts is often preferred to minimize environmental impact and improve the efficiency of the production process .
化学反应分析
Types of Reactions: 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, propargyl bromide, and sodium azides . The reaction conditions typically involve moderate temperatures and the use of dry solvents to ensure the efficiency and selectivity of the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with propargyl bromide and sodium azides can lead to the formation of coumarin–triazole derivatives .
科学研究应用
2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications. It is used in the synthesis of various biologically active compounds, including potential phosphodiesterase II inhibitors . These inhibitors have shown promise in the treatment of neurodegenerative diseases by enhancing cognitive function . Additionally, this compound is used in the development of new antimicrobial and anticancer agents .
作用机制
The mechanism of action of 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase II activity, leading to increased levels of cyclic AMP and enhanced cognitive function . The compound also exhibits antioxidant properties, which contribute to its therapeutic effects .
相似化合物的比较
2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other coumarin derivatives, such as 7-hydroxy-4-methylcoumarin and 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one . These compounds share some structural similarities but differ in their specific functional groups and biological activities .
属性
IUPAC Name |
2-acetyl-3-hydroxy-4-methylbenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-8-14(18)12(9(2)17)7-13-10-5-3-4-6-11(10)16(19)20-15(8)13/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBSKBZKSKRHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C)C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
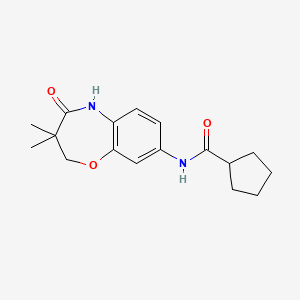
![3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2768713.png)
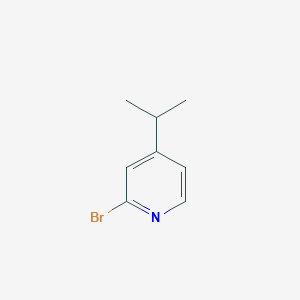
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2768715.png)
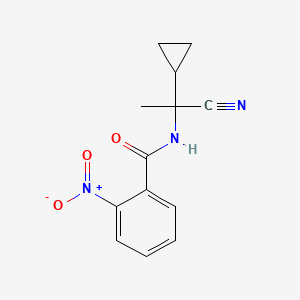
![1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol](/img/structure/B2768718.png)
![1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2768719.png)
![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2768720.png)
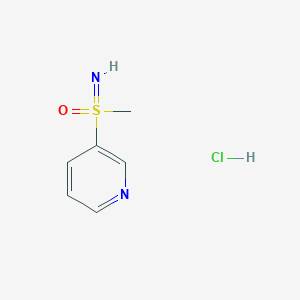
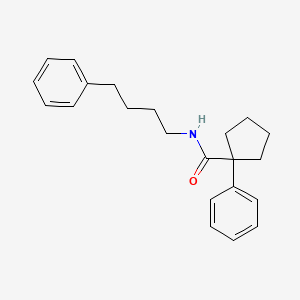
![Tert-butyl 4-{[(5-fluoropyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2768731.png)
![3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2768732.png)
![Spiro[3.4]octan-5-ol](/img/structure/B2768734.png)
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2768735.png)
